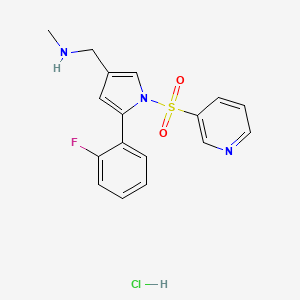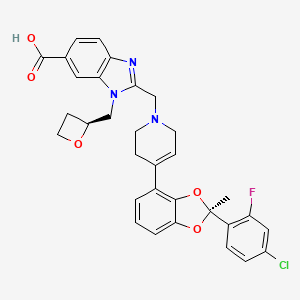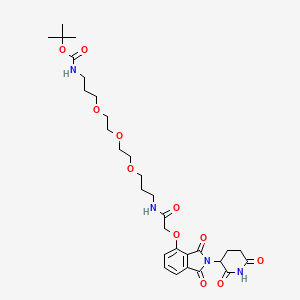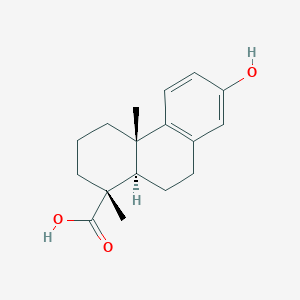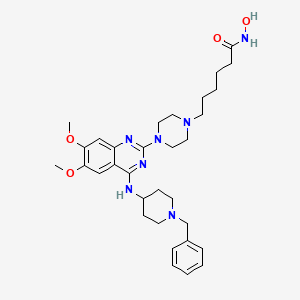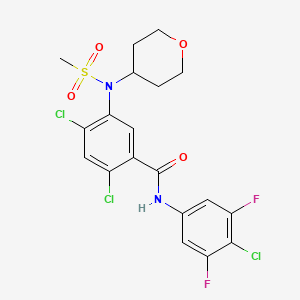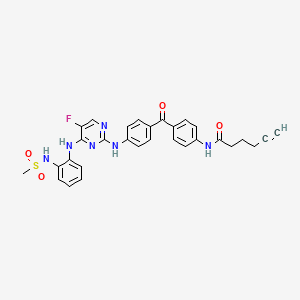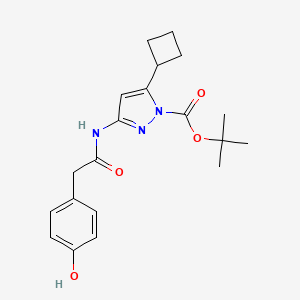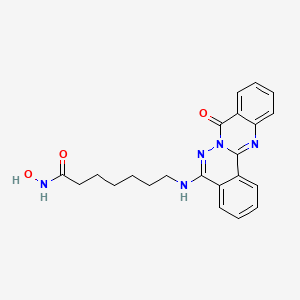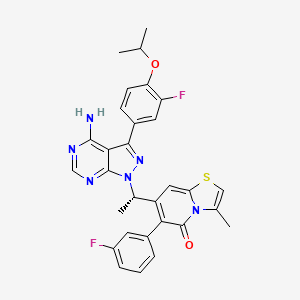
PI3K-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-27 is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), a family of lipid signaling kinases involved in cell growth, differentiation, migration, and apoptosis. This compound shows significant research potential in hyperproliferative diseases such as cancer and inflammation, as well as in immune and autoimmune diseases .
Preparation Methods
The synthetic routes and reaction conditions for PI3K-IN-27 are not explicitly detailed in the available literature. the general preparation of PI3K inhibitors involves multi-step organic synthesis, often starting with the construction of a core scaffold followed by functional group modifications to enhance specificity and potency. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PI3K-IN-27, like other PI3K inhibitors, undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the inhibitor to enhance its activity and selectivity.
Substitution Reactions: Commonly used to introduce or replace functional groups on the core scaffold, improving the compound’s binding affinity to the PI3K enzyme.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
PI3K-IN-27 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, differentiation, and apoptosis.
Medicine: Shows potential in the treatment of hyperproliferative diseases such as cancer, where it can inhibit the overactive PI3K pathway, leading to reduced tumor growth and proliferation
Mechanism of Action
PI3K-IN-27 exerts its effects by inhibiting the activity of PI3K enzymes. The PI3K family comprises three classes of intracellular enzymes, with class I PI3Ks primarily involved in signaling by responding to cell surface receptor stimulation. By inhibiting PI3K, this compound disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, motility, survival, metabolism, and angiogenesis. This inhibition leads to decreased cellular proliferation and increased cellular death, making it an effective therapeutic strategy for cancer treatment .
Comparison with Similar Compounds
PI3K-IN-27 is compared with other PI3K inhibitors such as:
Alpelisib: An FDA-approved drug for breast cancer that specifically targets PI3Kα isoform.
Taselisib: A PI3Kβ-sparing inhibitor that blocks PI3K signaling and induces a decrease in p110α protein levels.
GDC0077: Another PI3Kα isoform-specific inhibitor undergoing clinical trials
These compounds share structural and functional similarities with this compound but differ in their selectivity, potency, and clinical applications. This compound’s uniqueness lies in its broad research potential across various diseases and its ability to inhibit multiple PI3K isoforms .
Properties
Molecular Formula |
C30H26F2N6O2S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
7-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-(3-fluorophenyl)-3-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C30H26F2N6O2S/c1-15(2)40-23-9-8-19(11-22(23)32)27-26-28(33)34-14-35-29(26)38(36-27)17(4)21-12-24-37(16(3)13-41-24)30(39)25(21)18-6-5-7-20(31)10-18/h5-15,17H,1-4H3,(H2,33,34,35)/t17-/m0/s1 |
InChI Key |
HELOTLHUKZIUKW-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |
Canonical SMILES |
CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
